N-(5-chloro-2-methoxybenzyl)-2-(dimethylamino)-N,4-dimethyl-5-pyrimidinecarboxamide
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Description
N-(5-chloro-2-methoxybenzyl)-2-(dimethylamino)-N,4-dimethyl-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C17H21ClN4O2 and its molecular weight is 348.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.1353036 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research has led to the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibit anti-inflammatory and analgesic properties. Among them, certain derivatives showed high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Discovery of Potent Selective Inhibitors
The discovery of avanafil, a novel pyrimidine-5-carboxamide derivative, highlights the identification of potent and highly selective phosphodiesterase 5 inhibitors. These compounds, including avanafil, demonstrate significant relaxant effects on isolated rabbit cavernosum and high isozyme selectivity (Sakamoto et al., 2014).
Antimicrobial and Antitumor Activities
The synthesis of specific pyrimidine-annelated heterocycles, such as pyrrolo[3,2-d]pyrimidines, and their subsequent conversion to methoxy derivatives, has been explored. These compounds were synthesized with high yields and demonstrated potential biological activities (Majumdar, Das, & Jana, 1998). Furthermore, certain pyrimido[2,3-d]pyrimidine derivatives have shown potent lipid-soluble inhibition of mammalian dihydrofolate reductase, indicating significant antitumor activity against specific cancer models (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Photo-responsive Polymers
The development of cationic polymers that can switch to a zwitterionic form upon irradiation has significant implications for DNA condensation and release, as well as modifying antibacterial activity. Such polymers demonstrate the ability to switch from antibacterial to non-toxic character under light irradiation, offering innovative approaches for drug delivery and microbial control (Sobolčiak, Špírek, Katrlík, Gemeiner, Lacík, & Kasák, 2013).
Solid-Phase Synthesis Techniques
Advances in solid-phase synthetic methods for N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives, based on the biologically active 1-aryl-1H-pyrazolo[3,4-d]pyrimidine scaffold, showcase innovative approaches to compound library creation. These methodologies facilitate the synthesis of diverse bioactive molecules with potential therapeutic applications (Heo & Jeon, 2017).
Properties
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]-2-(dimethylamino)-N,4-dimethylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-11-14(9-19-17(20-11)21(2)3)16(23)22(4)10-12-8-13(18)6-7-15(12)24-5/h6-9H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCZEZJZXSLSIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N(C)CC2=C(C=CC(=C2)Cl)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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